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Compound of Interest

Compound Name: Antitumor agent-144

Cat. No.: B592862 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract
SC144 is a first-in-class, orally active small molecule identified as a pyrroloquinoxaline

derivative with potent anticancer activity.[1] This document provides a comprehensive overview

of SC144, detailing its mechanism of action, summarizing key quantitative data, outlining

experimental protocols for its evaluation, and visualizing its interaction with cellular signaling

pathways. SC144 selectively targets the glycoprotein 130 (gp130) receptor, a critical

component of the IL-6/STAT3 signaling pathway, which is frequently dysregulated in various

malignancies.[2][3] By inhibiting gp130, SC144 effectively abrogates STAT3 phosphorylation

and nuclear translocation, leading to the downregulation of downstream target genes involved

in cell survival, proliferation, and angiogenesis.[2][4] This technical guide is intended to serve

as a valuable resource for researchers and drug development professionals interested in the

therapeutic potential of SC144.
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Compound Name SC144

Chemical Class Pyrroloquinoxaline derivative[1]

Synonyms
SC-144, N'-(7-fluoroH-pyrrolo(1,2-a)quinoxalin-

4-yl)pyrazine-2-carbohydrazide[1][3]

Molecular Formula C₁₆H₁₁FN₆O

Molecular Weight 322.30 g/mol (free base)

Primary Target
Glycoprotein 130 (gp130), also known as

IL6ST[2][4]

Key Activities
Orally active gp130 inhibitor, induces apoptosis,

overcomes drug resistance[1][2]

Mechanism of Action
SC144 exerts its anticancer effects by directly targeting and inhibiting the gp130, a shared

receptor subunit for the interleukin-6 (IL-6) family of cytokines.[3][5] The binding of SC144 to

gp130 initiates a cascade of events that ultimately disrupts the downstream signaling pathway,

primarily the STAT3 cascade.[2][4]

The key steps in the mechanism of action of SC144 are:

Binding to gp130: SC144 directly binds to the gp130 receptor.[2][3]

Induction of gp130 Phosphorylation and Deglycosylation: Upon binding, SC144 induces

phosphorylation of gp130 at serine 782 (S782) and promotes its deglycosylation.[2][3][4] This

leads to the downregulation of surface-bound gp130.[4]

Abrogation of STAT3 Activation: The altered state of gp130 prevents the phosphorylation of

STAT3 at tyrosine 705 (Y705).[5][6]

Inhibition of STAT3 Nuclear Translocation: Consequently, the unphosphorylated STAT3

cannot translocate to the nucleus.[2][3]
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Downregulation of Target Gene Expression: The lack of nuclear STAT3 leads to the reduced

expression of its target genes, which are crucial for cancer cell survival and proliferation.

These include Bcl-2, Bcl-xL, survivin, cyclin D1, and MMP-7.[4]

Cellular Effects: The inhibition of the gp130/STAT3 pathway by SC144 results in cell-cycle

arrest, anti-angiogenic effects, and the induction of apoptosis in cancer cells.[2]

SC144 also demonstrates selectivity by inhibiting downstream signaling induced by gp130

ligands like IL-6 and LIF, without affecting pathways stimulated by IFN-γ, SDF-1α, or PDGF.[5]

Quantitative Data
Table 1: In Vitro Cytotoxicity of SC144 (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Cell Line Cancer Type IC₅₀ (µM) Notes

OVCAR-8 Ovarian Cancer 0.72[2]

OVCAR-5 Ovarian Cancer 0.49[2]

OVCAR-3 Ovarian Cancer 0.95[2]

Caov-3 Ovarian Cancer 0.44

SKOV-3 Ovarian Cancer 0.53

HEY Ovarian Cancer 0.88[2] Cisplatin-resistant

NCI/ADR-RES Ovarian Cancer 0.43[2]
Paclitaxel- and

Doxorubicin-resistant

Table 2: In Vivo Efficacy of SC144
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Animal Model Cancer Type Treatment Regimen Outcome

Mouse Xenograft
Human Ovarian

Cancer

10 mg/kg, i.p., daily

for 58 days[2]

Suppressed tumor

growth by

approximately 73%[2]

Mouse Xenograft
Human Ovarian

Cancer

100 mg/kg, p.o., daily

for 35 days[2]

Average tumor

volume was 82%

smaller than the

control group[2]

MDA-MB-435 Mouse

Xenograft
Breast Cancer

Co-administration with

paclitaxel

Delayed tumor growth

in an SC144 dose-

dependent manner[7]

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of SC144 on cancer cell lines.

Cell Seeding: Plate cancer cells (e.g., OVCAR-8) in 96-well plates at a predetermined

density and allow them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of SC144 (e.g., 0.1 to 10

µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals

by viable cells.

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value by plotting the viability against the log of the SC144 concentration
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and fitting the data to a dose-response curve.[6]

Western Blotting for Phospho-STAT3 Analysis
This protocol is used to determine the effect of SC144 on the phosphorylation of STAT3.

Cell Lysis: Treat cancer cells (e.g., OVCAR-8, Caov-3) with SC144 at various concentrations

and time points.[6] Lyse the cells in a suitable lysis buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates using a protein

assay (e.g., BCA assay).

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) or nitrocellulose membrane.

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum

albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for

phospho-STAT3 (Y705) and total STAT3 overnight at 4°C.[6]

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection

system.

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated

STAT3 normalized to total STAT3.

Mouse Xenograft Model
This protocol is used to evaluate the in vivo antitumor efficacy of SC144.
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Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., OVCAR-

8) into the flank of immunocompromised mice (e.g., nude mice).

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Treatment Administration: Randomize the mice into treatment and control groups. Administer

SC144 orally (p.o.) or intraperitoneally (i.p.) at a specified dose and schedule.[2] The control

group receives the vehicle.

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and

calculate the tumor volume.

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis (e.g., western blotting for target proteins).

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated

and control groups to assess the antitumor efficacy of SC144.[2][7]
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Caption: Mechanism of action of SC144 on the gp130/STAT3 signaling pathway.
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Experimental Workflow Diagram
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Caption: A typical workflow for Western Blot analysis of STAT3 phosphorylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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